molecular formula C24H16O2 B3335872 3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one CAS No. 14938-60-4

3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one

Cat. No.: B3335872
CAS No.: 14938-60-4
M. Wt: 336.4 g/mol
InChI Key: FFLUSACBFUTHFY-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1H,3H-benzo[de]isochromen-1-one is a synthetic heterocyclic compound featuring a fused isochromen-1-one core substituted with two phenyl groups at the 3-position. Isochromen-1-ones are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties . These derivatives are synthesized via acid chloride intermediates and characterized by NMR and mass spectrometry, with yields ranging from 67% to 72.5% .

Properties

IUPAC Name

4,4-diphenyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O2/c25-23-20-15-7-9-17-10-8-16-21(22(17)20)24(26-23,18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLUSACBFUTHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C(=O)O2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302858
Record name 3,3-diphenyl-1h,3h-benzo[de]isochromen-1-one
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Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14938-60-4
Record name 3,3-Diphenyl-1H,3H-naphtho[1,8-cd]pyran-1-one
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Record name 3,3-diphenyl-1h,3h-benzo[de]isochromen-1-one
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Record name 3,3-DIPHENYL-1H,3H-NAPHTHO(1,8-CD)PYRAN-1-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one typically involves the condensation of benzaldehyde derivatives with phthalic anhydride in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism by which 3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress. Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Etodolac-Based Isochromen-1-one Analogues

Synthetic derivatives of Etodolac, such as 3-((1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)methyl)-1H-isochromen-1-one (3) and its thio- (4) and N-methylated (5) analogues, provide insights into structural modifications and their effects:

Compound Substituent Key Spectral Data (13C NMR) Yield Bioactivity
3 O-containing lactone C=O at δ 162.81 ppm 72.5% Anti-inflammatory
4 S-containing thione C=S at δ 187.70 ppm 67.6% Enhanced thermal stability
5 N-methylation N-CH3 at δ 35.94 ppm 70.4% Improved lipophilicity
  • Structural Insights : Thionation (O→S substitution) shifts the carbonyl peak from 162.81 ppm to 187.70 ppm, altering electronic properties and stability. N-methylation introduces a methyl group (δ 3.66 ppm in 1H NMR), enhancing membrane permeability .
  • Applications : These compounds are optimized for anti-inflammatory activity via cyclooxygenase (COX) inhibition, similar to Etodolac’s mechanism .

Natural Phenylphenalenones from Musa spp.

Natural analogues like 3-hydroxy-4-phenyl-1H,3H-benzo[de]isochromen-1-one (isolated from Musa cv. 'Thepanom') exhibit distinct structural and functional differences:

Feature 3,3-Diphenyl Derivative Natural Phenylphenalenone
Substituents 3,3-diphenyl 4-phenyl, 3-hydroxy
Source Synthetic Plant-derived (banana varieties)
Key Activity Anti-inflammatory Antifungal (vs. Mycosphaerella fijiensis)
Synthesis/Isolation Acid chloride route Chromatographic isolation

Halogenated Derivatives

Halogenation introduces significant electronic and steric effects. For example:

  • 3,3-Bis(3-bromo-4-hydroxyphenyl)-7-chloro-1H,3H-benzo[de]isochromen-1-one (C₂₄H₁₃Br₂ClO₄): Bromine and chlorine substituents increase molecular weight (MW = 579.5 g/mol) and polarity. Applications: Potential use in dyes or sensors due to enhanced π-π interactions .

Naphthalimide-Based Analogues

Compounds like 5-Nitro-1H,3H-benzo[de]isochromene-1,3-dione (C₁₂H₅NO₅) feature a dione moiety, enabling applications in cancer therapy (e.g., Hsp90 inhibition) :

  • Key Difference : The dione group (vs. a single lactone in 3,3-Diphenyl) increases electrophilicity, facilitating interactions with biological targets.

Biological Activity

3,3-Diphenyl-1h,3h-benzo[de]isochromen-1-one (C24H16O2) is an organic compound that has garnered attention for its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H16O2
  • SMILES : C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C(=O)O2)C5=CC=CC=C5

The compound features a complex aromatic structure that contributes to its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with phthalic anhydride in the presence of a Lewis acid catalyst. The reaction is generally performed under reflux conditions using solvents like toluene or xylene. Purification methods include recrystallization or chromatography.

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.
  • Anti-inflammatory Effects : It could inhibit pro-inflammatory enzymes and cytokines, thus reducing inflammation.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. For instance, studies have shown that it can outperform ascorbic acid in various assays:

CompoundDPPH Assay Activity (IC50 μM)
Ascorbic Acid30
This compound7 - 16 times more potent

This suggests its potential as a powerful antioxidant agent .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by arachidonic acid (AA), showing anti-inflammatory properties comparable to established drugs like aspirin. Some analogues exhibited up to seven-fold greater activity than aspirin in inhibiting AA-induced platelet aggregation .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antioxidant and Antiplatelet Activity : A study synthesized multiple analogues of 3-phenyl-1H-isochromen-1-one and evaluated their antioxidant and antiplatelet activities. The results indicated that several analogues had significantly higher antioxidant activity than ascorbic acid and displayed potent antiplatelet effects compared to aspirin .
  • Mechanistic Studies : In silico analyses have been conducted to understand the structure-activity relationship (SAR) of these compounds. This research has provided insights into how modifications to the chemical structure can enhance biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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